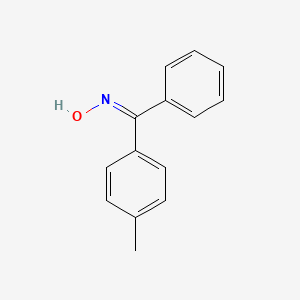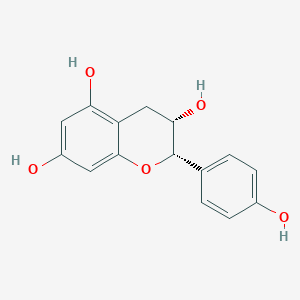
ent-Epiafzelechin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Epiafzelechin: is a flavan-3-ol, a type of flavonoid. It is a stereoisomer of afzelechin and is found in various plants. Flavan-3-ols are known for their antioxidant properties and are commonly found in tea leaves, fruits, and other plant-based foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: ent-Epiafzelechin can be synthesized through the reduction of cis-3,4-leucopelargonidin using (2R,3S)-catechin:NADP+ 4-oxidoreductase . The reaction conditions typically involve the use of NADP+ as a cofactor.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as tea leaves and certain fruits. High-pressure liquid chromatography (HPLC) is commonly used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: ent-Epiafzelechin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, ent-Epiafzelechin is studied for its antioxidant properties and its ability to scavenge free radicals .
Biology: In biological research, this compound is investigated for its potential to inhibit the replication of viruses such as herpes simplex virus type 2 .
Medicine: In medicine, this compound is explored for its potential antidiabetic properties. It has been shown to stimulate glucose utilization in muscle and liver cells .
Industry: In the industry, this compound is used in the production of health supplements and cosmetics due to its antioxidant properties .
Mechanism of Action
ent-Epiafzelechin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits the production of matrix metalloproteinase enzymes, which are involved in the degradation of the extracellular matrix . Additionally, it can inhibit the replication of viruses by interfering with their ability to penetrate and adhere to host cells .
Comparison with Similar Compounds
Afzelechin: Another stereoisomer of flavan-3-ol, known for its antioxidant properties.
Epicatechin: Similar to catechin, it is found in various plants and has been studied for its cardiovascular benefits.
Uniqueness: ent-Epiafzelechin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. Its ability to inhibit viral replication and its potential antidiabetic properties set it apart from other similar compounds .
Properties
CAS No. |
36801-69-1 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(2S,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m0/s1 |
InChI Key |
RSYUFYQTACJFML-ZFWWWQNUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


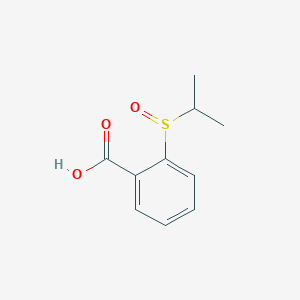
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
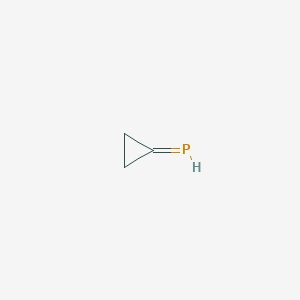
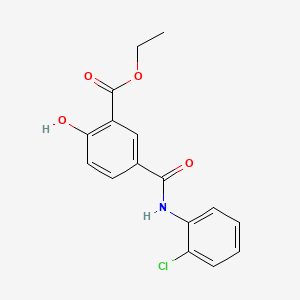
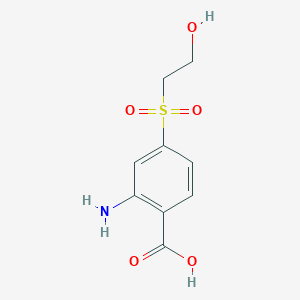

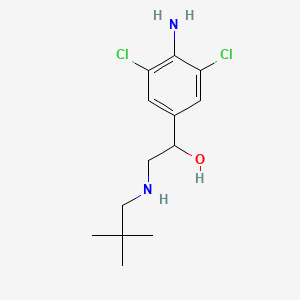
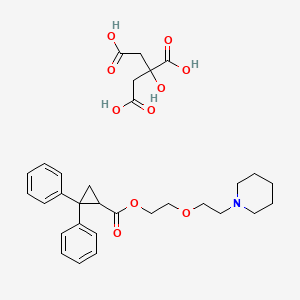
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
